molecular formula C22H23N5 B2722121 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896592-21-5

5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2722121
CAS No.: 896592-21-5
M. Wt: 357.461
InChI Key: GORIERIMHBBYQQ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a structurally diverse substitution pattern. The core pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes such as mycobacterial ATP synthase and aryl hydrocarbon receptors . Key substituents include:

  • 5-Isopropyl: A bulky alkyl group that may enhance metabolic stability and hydrophobic interactions.
  • 2-Methyl: A small alkyl substituent that could improve steric fit within binding pockets.
  • 3-Phenyl: An aromatic group contributing to π-π stacking interactions.
  • N-(Pyridin-3-ylmethyl): A pyridine-containing side chain that may facilitate hydrogen bonding or metal coordination.

This compound’s design aligns with structure–activity relationship (SAR) trends observed in anti-mycobacterial agents, where substituents at positions 3 and 5 critically influence potency and selectivity .

Properties

IUPAC Name

2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15(2)19-12-20(24-14-17-8-7-11-23-13-17)27-22(25-19)21(16(3)26-27)18-9-5-4-6-10-18/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORIERIMHBBYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₄
  • Molecular Weight : 298.36 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core, substituted with isopropyl and phenyl groups, as well as a pyridinylmethyl moiety.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often act through the inhibition of specific kinases involved in inflammatory pathways. The target kinases include:

  • Discoidin Domain Receptors (DDR1 and DDR2) : These receptors play a significant role in mediating inflammatory responses. Inhibition of DDRs can lead to reduced secretion of inflammatory cytokines, thereby alleviating inflammation-related conditions .

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.01Induction of apoptosis
A549 (Lung)0.39Inhibition of Aurora-A kinase
NCI-H460 (Lung)0.46Induction of autophagy without apoptosis
SF-268 (Brain)31.5Cytotoxic activity

The compound demonstrated significant cytotoxic effects across multiple cell lines with IC50 values indicating potent activity, particularly in breast cancer cells (MCF7), where it exhibited an exceptionally low IC50 value of 0.01 µM .

Mechanistic Insights

The compound's efficacy is attributed to its ability to inhibit key kinases involved in cell proliferation and survival pathways. For instance, its action on Aurora-A kinase is critical for regulating cell cycle progression, making it a valuable candidate for cancer therapy.

Case Studies

A notable study involving the compound focused on its anti-inflammatory properties. The results indicated that treatment with this compound led to a significant reduction in inflammatory cytokines in vitro. This suggests potential applications not only in oncology but also in treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival . Further investigations into its mechanism of action could lead to the development of new anticancer agents.

Anti-inflammatory Effects

The structure of 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests potential anti-inflammatory properties. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This could position the compound as a candidate for treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of this compound class have shown efficacy against bacterial strains, indicating potential antimicrobial activity. The mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . Continued research is necessary to evaluate the full spectrum of antimicrobial activity and identify specific bacterial targets.

Mycobacterial Infections

Recent studies have highlighted the role of pyrazolo[1,5-a]pyrimidines in combating mycobacterial infections, including tuberculosis. The compound has been investigated for its ability to inhibit mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. Structure-activity relationship studies suggest that modifications at the C-7 position can enhance activity against Mycobacterium tuberculosis (M.tb) .

Case Study: Efficacy Against Mycobacterium tuberculosis

In a study involving M.tb cultures, specific analogs of this compound were tested for their ability to inhibit ATP synthesis and bacterial growth. Results showed modest inhibition of ATP depletion and significant antibacterial activity in vivo using an acute mouse model of tuberculosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-phenyl group in the target compound contrasts with derivatives bearing electron-withdrawing or polar substituents:

  • 3-(4-Fluorophenyl) : Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compound 32 ) exhibit enhanced anti-Mycobacterium tuberculosis (M.tb) activity (MIC = 0.12 μM ). Fluorine’s electronegativity improves membrane permeability and target binding.

Key Insight : The absence of electron-withdrawing groups (e.g., fluorine) at position 3 in the target compound may limit its anti-M.tb efficacy compared to fluorophenyl derivatives.

Substituent Variations at Position 5

The 5-isopropyl group distinguishes the target from other alkyl, aryl, and heteroaryl substituents:

  • 5-Methyl : Simpler analogs like 5-methyl-N-(pyridin-2-ylmethyl) derivatives (e.g., compound 10a ) show moderate activity (MIC = 0.5–2 μM ).
  • 5-Aryl : Derivatives with 5-(4-methoxyphenyl) (compound 34 ) or 5-(p-tolyl) (compound 33 ) demonstrate improved potency (MIC = 0.06–0.25 μM ) due to enhanced aromatic interactions.
  • 5-Heteroaryl : Pyrimidine or tetrazole substituents (e.g., compound SCZ ) introduce polarity but may reduce metabolic stability.

Modifications in the N-Substituent

The N-(pyridin-3-ylmethyl) group is less common than N-(pyridin-2-ylmethyl) in reported analogs:

  • N-(Pyridin-2-ylmethyl) : Widely studied in anti-M.tb agents (e.g., compound 47 ), this group facilitates strong hydrogen bonding with ATP synthase.
  • Substituted Pyridines : Derivatives with 6-methyl (compound 47 ), 6-methoxy (compound 48 ), or piperidine-modified pyridines (compound 50 ) exhibit tunable pharmacokinetics, with 6-methoxy improving microsomal stability.

Key Insight : The pyridin-3-ylmethyl group in the target compound represents an underexplored region of SAR, necessitating further evaluation of its impact on target selectivity and ADME properties.

Comparative Pharmacological Profiles

Compound 3-Substituent 5-Substituent N-Substituent Anti-M.tb MIC (μM) hERG IC50 (μM) Microsomal Stability (T1/2, min)
Target Compound Phenyl Isopropyl Pyridin-3-ylmethyl Not reported Not reported Not reported
3-(4-Fluorophenyl)-5-phenyl 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 0.12 >30 Mouse: 45; Human: 60
5-(4-Methoxyphenyl) 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl 0.06 25 Mouse: 38; Human: 55
5-Methyl Phenyl Methyl Pyridin-2-ylmethyl 0.5 >30 Mouse: 30; Human: 40
SCZ Cyclopropyl Phenyl Pyridin-3-ylmethyl Not reported Not reported Not reported

Notes:

  • Fluorinated 3-substituents correlate with lower MIC values, highlighting their importance for potency.
  • Bulky 5-substituents (e.g., isopropyl) may improve metabolic stability but require optimization for target binding.

Preparation Methods

General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives

Condensation of 5-aminopyrazoles with Bifunctional Reagents

The most common and direct method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of substituted 5-aminopyrazoles with bifunctional reagents such as 1,3-diketones or β-ketoesters. This approach typically requires acidic conditions, with acetic acid serving as both solvent and catalyst. The reaction proceeds through initial nucleophilic attack by the exocyclic amino group of the aminopyrazole on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system.

A typical procedure involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with compounds such as pentane-2,4-dione, ethyl acetoacetate, ethyl isobutyrylacetate, or ethyl butyrylacetate in acetic acid with catalytic sulfuric acid, yielding the corresponding pyrazolo[1,5-a]pyrimidine derivatives in 87-97% yields.

Multi-step Synthesis via Key Intermediates

Another approach involves a multi-step synthesis using key chlorinated intermediates. This method typically begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to obtain the dihydroxy-heterocycle. The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is then subjected to chlorination with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The chlorine atom at position 7 shows higher reactivity, allowing selective nucleophilic substitution reactions with appropriate amines, while the 5-position can be further functionalized through coupling reactions.

Specific Preparation Methods for 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Synthetic Route via 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-one Intermediates

Based on the preparation of structurally similar compounds described in the literature, a viable synthetic route for this compound involves the following key steps:

Preparation of 4-Phenyl-1H-pyrazol-5-amine

The synthesis begins with the preparation of 4-phenyl-1H-pyrazol-5-amine, a key intermediate for constructing the pyrazolo[1,5-a]pyrimidine core with a 3-phenyl substituent. This can be achieved through one of two approaches:

  • Direct commercial acquisition of substituted 4-phenyl-1H-pyrazol-5-amines
  • Synthesis from benzyl alcohol through a multi-step process:
    • Reaction of benzyl alcohol with ethyl bromoacetate in the presence of sodium hydride to form the corresponding ether with 76% yield
    • Reaction with acetonitrile under basic conditions using n-butyllithium at -78°C to form the beta-ketoester derivative
    • Condensation with hydrazine to give the aminopyrazole derivative with 87% yield
Construction of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core is constructed through condensation of the 4-phenyl-1H-pyrazol-5-amine with an appropriate 1,3-dicarbonyl compound. For introducing the 2-methyl and 5-isopropyl groups, a suitable β-ketoester containing an isopropyl group is required. The reaction is typically performed in acetic acid at elevated temperatures (110-130°C).

The reaction proceeds as shown in Table 1:

Table 1. Condensation Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Core Formation

Substrate Reagent Solvent Catalyst Temperature Time Expected Yield
4-Phenyl-1H-pyrazol-5-amine 3-oxo-4-methyl-pentanoate Acetic acid H₂SO₄ 110°C 18-24h 85-95%
4-Phenyl-1H-pyrazol-5-amine 3-oxo-3-phenylpropanoate Acetic acid - 110°C 18-24h 85-95%
Chlorination at the 7-Position

The resulting 5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is then chlorinated using phosphorus oxychloride (POCl₃) in the presence of tetramethylammonium chloride under reflux conditions. This step converts the 7-oxo group to a 7-chloro group, which serves as a leaving group for subsequent nucleophilic substitution.

Table 2. Chlorination Reaction Conditions

Substrate Reagent Additive Temperature Time Expected Yield
Pyrazolo[1,5-a]pyrimidin-7(4H)-one POCl₃ Me₄N⁺Cl⁻ Reflux 4-6h 60-80%
Nucleophilic Substitution with Pyridin-3-ylmethanamine

The final step involves nucleophilic substitution of the 7-chloro group with pyridin-3-ylmethanamine to introduce the desired N-(pyridin-3-ylmethyl) substituent at the 7-position. This reaction typically proceeds under mild to moderate conditions, with a basic medium to neutralize the hydrogen chloride generated during the reaction.

Table 3. Nucleophilic Substitution Reaction Conditions

Substrate Reagent Base Solvent Temperature Time Expected Yield
7-Chloropyrazolo[1,5-a]pyrimidine Pyridin-3-ylmethanamine K₂CO₃ Acetonitrile or DMF 60-80°C 6-12h 70-90%

Alternative Route via Selective Functionalization of a Pyrazolo[1,5-a]pyrimidine Core

An alternative synthetic approach involves the selective functionalization of a simpler pyrazolo[1,5-a]pyrimidine scaffold:

Preparation of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This route begins with the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination. This key intermediate allows for selective functionalization at both the 5- and 7-positions.

Selective Functionalization at the 7-Position

The 7-position is selectively functionalized first due to its higher reactivity. Nucleophilic substitution with pyridin-3-ylmethanamine introduces the desired amine functionality. This selectivity results from the strong reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core.

Introduction of the 3-Phenyl Group

The 3-phenyl group is introduced through Suzuki coupling with phenylboronic acid or a similar coupling partner. This step may require protection of the amine at the 7-position, typically using a Boc (tert-butyloxycarbonyl) protecting group, to prevent interference with the coupling reaction.

Introduction of the 5-Isopropyl Group

Finally, the 5-isopropyl group is introduced through another Suzuki coupling reaction with an appropriate isopropyl-containing boronic acid or ester. This step completes the construction of the desired this compound.

Reaction Conditions Optimization

The successful preparation of this compound requires careful optimization of reaction conditions at each step of the synthetic route.

Condensation Reaction Optimization

For the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, research has shown that the yield can be significantly improved by optimizing the acid catalyst concentration and atmospheric conditions. As demonstrated in the synthesis of similar compounds, increasing the loading of acetic acid from 2 to 6 equivalents can improve yields from 34% to 74%. Furthermore, conducting the reaction under a pure oxygen atmosphere rather than air can further enhance yields to near-quantitative levels (94%).

Table 4. Effect of Acid Loading and Atmosphere on Condensation Reaction Yield

Acid Equivalents Atmosphere Yield (%)
2 (HOAc) Air 34
4 (HOAc) Air 52
6 (HOAc) Air 74
6 (HOAc) O₂ 94
6 (HOAc) Ar 6
1 (p-TSA) O₂ 39
2 (p-TSA) O₂ 41
1 (TFA) O₂ 48
2 (TFA) O₂ 55

Suzuki Coupling Optimization

For Suzuki coupling reactions to introduce the phenyl and isopropyl substituents, the choice of catalyst, base, and solvent system is critical. Based on the synthesis of similar compounds, the following conditions have proven effective:

Table 5. Optimization of Suzuki Coupling Conditions

Substrate Boronic Acid Catalyst Base Solvent Temperature Time Expected Yield
5-Chloropyrazolo[1,5-a]pyrimidine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100°C 12h 75-85%
5-Chloropyrazolo[1,5-a]pyrimidine Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ DMF 80°C 12h 70-80%
5-Chloropyrazolo[1,5-a]pyrimidine Isopropylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100°C 16h 65-75%

Purification and Characterization

Purification Methods

Effective purification of this compound is essential for obtaining high-purity material for biological testing or further derivatization. Based on the purification of similar compounds, the following methods are recommended:

Crystallization

Crystallization represents the most direct method for purifying pyrazolo[1,5-a]pyrimidine derivatives. As described for similar compounds, "Crystals formed upon cooling to room temperature were collected by filtration and recrystallized from an appropriate solvent to give pure pyrazolo[1,5-a]pyridines". Suitable recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of dichloromethane/hexane.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as enaminones or hydrazine derivatives. Key steps include:

  • Core formation : Cyclization under reflux conditions using solvents like ethanol or DMF, often catalyzed by acids or bases .
  • Functionalization : Introducing substituents (e.g., isopropyl, pyridinylmethyl) via nucleophilic substitution or coupling reactions. For example, the pyridin-3-ylmethyl group can be attached using reductive amination or Suzuki-Miyaura cross-coupling .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design-of-experiments (DoE) approaches to maximize yield and purity .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodology :

  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns and absence of impurities. For example, the pyridine proton signals appear as distinct downfield shifts (δ 8.5–9.0 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C24H27N6: 423.23) .
  • X-ray crystallography : Resolve ambiguous structural features, particularly stereochemistry .

Q. What initial biological assays are recommended to assess its potential therapeutic applications?

  • Methodology :

  • Kinase inhibition screening : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of kinases like CDK9 or EGFR, which are common targets for pyrazolo[1,5-a]pyrimidines .
  • Cytotoxicity profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. Include normal cell lines (e.g., HEK293) for selectivity assessment .
  • Solubility/logP : Measure via shake-flask method or HPLC to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with improved target specificity?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target kinases. Focus on interactions between the pyridine moiety and kinase hinge regions .
  • QSAR modeling : Train models on existing bioactivity data to correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with inhibitory potency .
  • Free-energy perturbation (FEP) : Simulate substituent modifications to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology :

  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, if CDK9 inhibition is hypothesized, confirm via Western blotting for phospho-RNAPII .
  • Metabolic stability testing : Assess compound stability in cell lysates vs. culture media to rule out false negatives due to rapid degradation .
  • Transcriptomic profiling : RNA-seq can identify off-target pathways activated in resistant cell lines .

Q. What advanced techniques characterize the compound’s interaction with kinase enzymes?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to determine affinity (KD) for targets like CDK9 .
  • Cryo-EM/X-ray co-crystallography : Resolve binding conformations at atomic resolution, highlighting critical hydrogen bonds (e.g., between the pyrimidine nitrogen and kinase backbone) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to optimize enthalpic-driven binding .

Q. How can reaction fundamentals guide scale-up synthesis while maintaining yield and purity?

  • Methodology :

  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .
  • Design of experiments (DoE) : Apply factorial designs to identify critical factors (e.g., solvent ratio, catalyst type) affecting yield during scale-up .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic vs. cellular activity?

  • Methodology :

  • Permeability assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake. Low permeability may explain reduced cellular efficacy despite strong in vitro enzyme inhibition .
  • Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability limitations .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may modulate observed activity .

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